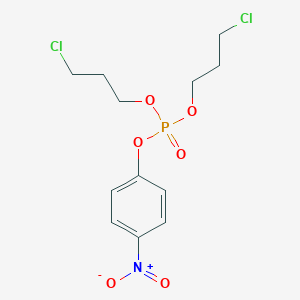
5-(1H-benzimidazol-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-benzimidazol-2-yl)pentanoic acid is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . It is characterized by the presence of a benzimidazole ring attached to a pentanoic acid chain. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Méthodes De Préparation
The synthesis of 5-(1H-benzimidazol-2-yl)pentanoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of benzimidazole with a pentanoic acid derivative in the presence of a catalyst such as copper chloride (CuCl) and a ligand like N,N,N’,N’-tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-(1H-benzimidazol-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like ethanol or DMSO, and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.
Applications De Recherche Scientifique
5-(1H-benzimidazol-2-yl)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 5-(1H-benzimidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also participate in electron transfer processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
5-(1H-benzimidazol-2-yl)pentanoic acid can be compared with other benzimidazole derivatives, such as:
5-(1-Methyl-1H-benzimidazol-2-yl)pentanoic acid: This compound has a methyl group attached to the benzimidazole ring, which can influence its chemical reactivity and biological activity.
5-(1H-benzimidazol-2-yl)butanoic acid: This derivative has a shorter carbon chain, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a variety of research applications.
Propriétés
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXHPONACTZBEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365341 |
Source


|
| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-78-5 |
Source


|
| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)




